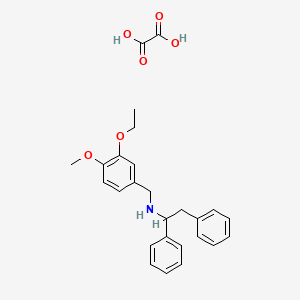
N-(3-ethoxy-4-methoxybenzyl)-1,2-diphenylethanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxy-4-methoxybenzyl)-1,2-diphenylethanamine oxalate, also known as methoxyphenamine, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the phenethylamine family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-1,2-diphenylethanamine oxalate is not fully understood. However, it is believed to act as a dopamine agonist, meaning that it binds to dopamine receptors in the brain and activates them. This results in an increase in dopamine activity, which can have a range of effects on the brain and body.
Biochemical and Physiological Effects:
N-(3-ethoxy-4-methoxybenzyl)-1,2-diphenylethanamine oxalate has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine activity in the brain, which can lead to improved mood, increased motivation, and enhanced cognitive function. It has also been found to have potential anti-inflammatory and antioxidant properties, which could make it a useful compound for the treatment of a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-ethoxy-4-methoxybenzyl)-1,2-diphenylethanamine oxalate in lab experiments is its ability to modulate dopamine activity in the brain. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on N-(3-ethoxy-4-methoxybenzyl)-1,2-diphenylethanamine oxalate. One area of interest is the development of new compounds based on this structure that could exhibit improved biochemical and physiological properties. Another potential direction is the study of the compound's effects on other neurotransmitters, such as serotonin and norepinephrine. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-1,2-diphenylethanamine oxalate involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 1,2-diphenylethanamine in the presence of a reducing agent and an acid catalyst. The resulting compound is then treated with oxalic acid to form the oxalate salt. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
N-(3-ethoxy-4-methoxybenzyl)-1,2-diphenylethanamine oxalate has been widely studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the ability to modulate neurotransmitter activity in the brain. This makes it a promising compound for the study of neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1,2-diphenylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2.C2H2O4/c1-3-27-24-17-20(14-15-23(24)26-2)18-25-22(21-12-8-5-9-13-21)16-19-10-6-4-7-11-19;3-1(4)2(5)6/h4-15,17,22,25H,3,16,18H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEMRVJHGFKBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(CC2=CC=CC=C2)C3=CC=CC=C3)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1,2-diphenylethanamine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(2-pyridinylmethyl)ethanamine](/img/structure/B5038434.png)
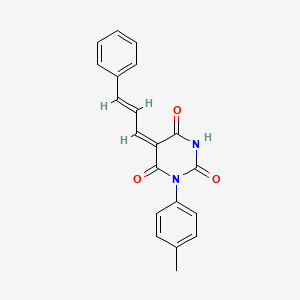
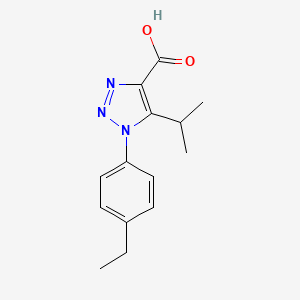
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5038488.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5038496.png)
![4,4'-bis[(3-carboxypropanoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5038501.png)
![5-acetyl-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5038507.png)


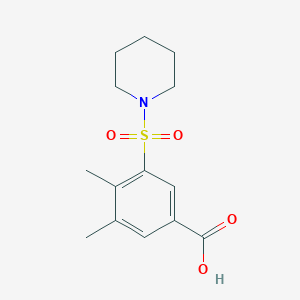
![3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5038527.png)
![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)
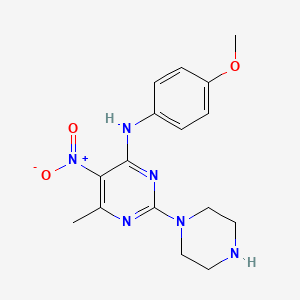
![methyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5038565.png)